a. Developing GPR35 Agonists: 4-Bromo-2-(1H-tetrazol-5-yl)aniline serves as a key intermediate in synthesizing potent GPR35 agonists. [] GPR35 is a potential therapeutic target for pain, inflammatory diseases, and metabolic disorders.
b. Developing Angiotensin II Receptor Antagonists: Although not directly mentioned in the context of this specific compound, the abstracts highlight the importance of the biphenyl-tetrazole moiety in designing angiotensin II receptor antagonists, suggesting a potential application for 4-bromo-2-(1H-tetrazol-5-yl)aniline in this field as well. [, , , , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9